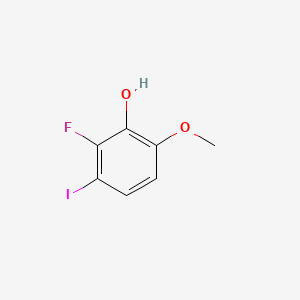

2-Fluoro-3-iodo-6-methoxyphenol

Description

Theoretical Framework and Structural Significance of Substituted Phenols

Phenols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. The acidity of the phenolic proton is a key characteristic, influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through resonance or inductive effects. byjus.com Conversely, electron-donating groups tend to decrease acidity. researchgate.net The positions of these substituents are also crucial, with effects being most pronounced at the ortho and para positions relative to the hydroxyl group. byjus.com

The structure of 2-Fluoro-3-iodo-6-methoxyphenol is a prime example of these principles at play. The fluorine and iodine atoms act as electron-withdrawing groups, while the methoxy (B1213986) group can be either electron-donating or -withdrawing depending on its position. This intricate electronic interplay governs the reactivity of the molecule and the stability of its intermediates.

Overview of Halogenated and Methoxylated Phenols in Organic Synthesis

Halogenated and methoxylated phenols are cornerstones of organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Halogen atoms, particularly iodine and bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions and are pivotal for cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for carbon-carbon bond formation. organic-chemistry.org The presence of halogens also directs the regioselectivity of further electrophilic aromatic substitutions. wikipedia.org

Methoxylated phenols, on the other hand, are valuable precursors for demethylation to yield polyhydroxylated aromatic compounds. The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. acs.org This activating effect, combined with the directing influence of other substituents, allows for precise control over the synthesis of highly functionalized aromatic systems. The combination of both halogen and methoxy substituents on a phenol ring, as seen in this compound, provides a rich platform for sequential and diverse chemical transformations.

Relevance of this compound within Aromatic Chemistry

The specific arrangement of substituents in this compound makes it a valuable intermediate in the synthesis of complex aromatic compounds. The iodine atom at the 3-position is particularly susceptible to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The fluorine atom at the 2-position and the methoxy group at the 6-position influence the electronic environment of the aromatic ring, thereby affecting the reactivity of the phenolic hydroxyl group and the iodinated carbon.

This trisubstituted phenol can serve as a key building block for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. The strategic placement of the reactive iodine handle, coupled with the modulating effects of the fluorine and methoxy groups, allows for the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes.

Key Research Directions and Challenges Associated with this compound

Current research involving this compound and structurally similar compounds is focused on expanding their synthetic utility. A primary direction is the exploration of novel cross-coupling reactions at the iodo position to introduce new and complex substituents. This includes the development of more efficient and selective catalytic systems that can tolerate the other functional groups present in the molecule.

A significant challenge lies in the selective functionalization of the molecule. Given the presence of multiple reactive sites—the phenolic hydroxyl group, the iodinated carbon, and the potential for further aromatic substitution—achieving high selectivity for a desired transformation can be difficult. Overcoming this challenge requires a deep understanding of the subtle electronic and steric effects of the existing substituents and the careful design of reaction conditions. Further research is also needed to develop more efficient and scalable synthetic routes to this compound itself, which would enhance its accessibility for broader applications.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆FIO₂ |

| Molar Mass | 268.02 g/mol |

| CAS Number | 2385731-55-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO2/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHZDADKWSWJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Fluoro 3 Iodo 6 Methoxyphenol

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-3-iodo-6-methoxyphenol

Retrosynthetic analysis is a powerful tool for devising synthetic pathways. For this compound, the primary disconnections involve the carbon-halogen (C-F and C-I) and carbon-oxygen (C-O) bonds. The electron-donating nature of the hydroxyl and methoxy (B1213986) groups directs electrophilic substitution primarily to the ortho and para positions. This inherent regioselectivity must be managed to achieve the desired 2,3,6-substitution pattern.

Key disconnections can be visualized as follows:

Disconnection of the C-I bond: This suggests an electrophilic iodination of a 2-fluoro-6-methoxyphenol (B1301868) precursor. The challenge lies in directing the iodine to the 3-position, which is sterically hindered and electronically less favored compared to other positions.

Disconnection of the C-F bond: This points to an electrophilic or nucleophilic fluorination of a 3-iodo-6-methoxyphenol precursor. Electrophilic fluorination of phenols can be complex, and nucleophilic fluorination would require activation of the position.

Disconnection of the C-O (methoxy) bond: This might involve the methoxylation of a corresponding dihalophenol, though selective methoxylation could be challenging.

Disconnection of the C-O (hydroxyl) bond: This is a less common strategy but could involve the hydroxylation of a corresponding dihaloanisole.

Given the directing effects of the substituents, a plausible forward strategy would involve the sequential introduction of the halogen atoms onto a methoxyphenol backbone, or the modification of a pre-functionalized phenol (B47542).

Precursor Design and Synthesis for this compound

The synthesis of this compound can be approached from various starting materials, including related methoxyphenols, fluorophenols, and iodophenols.

Synthesis from Related Methoxyphenols

A logical starting point is 2-methoxyphenol or 3-methoxyphenol. However, controlling the regiochemistry of the subsequent halogenations is a significant hurdle. For instance, direct halogenation of 2-methoxyphenol would likely lead to a mixture of products with substitution at the positions activated by the hydroxyl and methoxy groups.

A more controlled approach involves starting with a precursor where one of the positions is already blocked or where the directing effects can be more predictably managed. For example, the synthesis of 2-fluoro-6-methoxyphenol has been reported starting from 1-fluoro-3-methoxybenzene. chemicalbook.com This can then be subjected to iodination.

Synthesis from Related Fluorophenols

Starting with a fluorophenol, such as 2-fluorophenol, would require the introduction of the methoxy and iodo groups. The synthesis of 2-fluoro-4-methoxyaniline (B1334285) from 2-fluoro-4-iodoaniline (B146158) has been demonstrated, which could potentially be adapted. orgsyn.org However, achieving the desired 3-iodo-6-methoxy substitution pattern would necessitate a multi-step sequence with careful use of protecting groups and directing groups. For instance, the synthesis of 2-fluoro-3-chlorophenol has been achieved from 1-chloro-2-fluoro-3-methoxybenzene, indicating that a similar route for the iodo-analogue might be feasible. google.com

Synthesis from Related Iodophenols

An alternative route begins with an iodophenol. For example, the iodination of phenol can produce a mixture of mono-, di-, and triiodophenols, with a tendency for ortho-substitution. dtu.dk A specific iodophenol, such as 3-iodophenol, could be a viable precursor. Subsequent fluorination and methoxylation would then be required. The challenge in this approach is the selective introduction of the fluoro and methoxy groups at the desired positions without side reactions.

Direct Halogenation Approaches for the Introduction of Fluoro and Iodo Moieties

Direct halogenation of a pre-existing phenol or anisole (B1667542) derivative is a common strategy. However, the regioselectivity is highly dependent on the directing effects of the existing substituents and the reaction conditions.

Electrophilic Fluorination Strategies for Phenolic Systems

Electrophilic fluorination is a method to introduce a fluorine atom onto an aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor, are commonly used due to their relative stability and safety. wikipedia.org

The direct fluorination of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to over-fluorination or side reactions. Deoxyfluorination of phenols offers an alternative ipso-substitution pathway. nih.gov This method involves the conversion of the phenolic hydroxyl group into a fluorine atom.

In the context of synthesizing this compound, one could envision a strategy where a 3-iodo-6-methoxyphenol precursor is subjected to electrophilic fluorination. The directing effects of the hydroxyl, iodo, and methoxy groups would need to be carefully considered to achieve fluorination at the C-2 position.

The table below summarizes some common electrophilic fluorinating agents.

| Reagent Name | Abbreviation | Notes |

| N-Fluorobenzenesulfonimide | NFSI | A common and effective electrophilic fluorinating agent. wikipedia.orgresearchgate.net |

| Selectfluor | F-TEDA-BF4 | A cationic reagent known for its efficiency and ease of handling. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful fluorinating agent. wikipedia.org |

The synthesis of highly substituted phenols with controlled regiochemistry is an ongoing area of research, with new methods continually being developed to overcome the inherent limitations of classical electrophilic aromatic substitution. oregonstate.edu

Reactivity and Mechanistic Investigations of 2 Fluoro 3 Iodo 6 Methoxyphenol

Aromatic Substitution Reactions of 2-Fluoro-3-iodo-6-methoxyphenol

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic properties of its four distinct substituents: hydroxyl (-OH), methoxy (B1213986) (-OCH₃), fluorine (-F), and iodine (-I). These groups influence both the rate and the position of substitution reactions.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The substituents on the ring determine the regiochemical outcome by directing the incoming electrophile to specific positions. This is achieved through a combination of inductive and resonance effects.

Inductive Effects: This effect is transmitted through sigma bonds. Electronegative atoms like oxygen and halogens withdraw electron density from the ring, deactivating it towards electrophilic attack. libretexts.org Alkyl groups, in contrast, are weakly electron-donating. libretexts.org

Resonance Effects: This involves the delocalization of lone pairs of electrons from the substituent into the pi system of the ring. This effect increases electron density at the ortho and para positions. wikipedia.org

The substituents on this compound exert competing influences. The hydroxyl and methoxy groups are strong activating groups because their powerful electron-donating resonance effect overrides their inductive withdrawal. libretexts.org They strongly direct incoming electrophiles to the ortho and para positions. Halogens are a unique class: they are deactivating due to their strong inductive effect but are ortho, para-directing because of a weaker, but still operative, resonance effect. libretexts.orgyoutube.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Electron-withdrawing | Strongly electron-donating | Activating | Ortho, Para |

| -F (Fluoro) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -I (Iodo) | Electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Considering the positions on the ring:

Position 4: This position is para to the strongly activating -OH group and ortho to the -I group.

Position 5: This position is ortho to the strongly activating -OH group and ortho to the strongly activating -OCH₃ group.

The cumulative effect of these substituents makes positions 4 and 5 the most nucleophilic and thus the most likely sites for electrophilic attack. The powerful ortho-directing effects of both the hydroxyl and methoxy groups synergize to strongly activate position 5. Therefore, position 5 is predicted to be the primary site of electrophilic substitution, followed by position 4.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is fundamentally different from SN2 reactions and is generally facilitated by the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to the leaving group. youtube.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed in the rate-determining step. libretexts.org

The molecule this compound lacks strong EWGs like a nitro group. The substituents present (-OH, -OCH₃, -F, -I) are either activating or only weakly deactivating. Therefore, SNAr reactions are not expected to proceed readily under standard conditions.

However, if forced under harsh conditions, the relative leaving group ability of the two halogens, fluorine and iodine, becomes relevant. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. youtube.commasterorganicchemistry.com The highly electronegative fluorine atom makes the carbon to which it is attached (C2) more electrophilic and better able to stabilize the incoming negative charge. Consequently, in SNAr, fluoride (B91410) is generally a better leaving group than iodide, a trend opposite to that seen in aliphatic SN2 reactions. masterorganicchemistry.com Thus, any potential SNAr reaction would be more likely to occur at the C-F bond than the C-I bond.

Functional Group Transformations Involving the Hydroxyl, Methoxy, Fluoro, and Iodo Moieties of this compound

Each of the four functional groups on the molecule can potentially undergo specific chemical transformations.

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This anion can then act as a nucleophile in reactions such as Williamson ether synthesis to form a new ether, or in esterification reactions with acyl chlorides or anhydrides to form esters.

Methoxy Group (-OCH₃): The methyl ether of the methoxy group can be cleaved to yield a hydroxyl group. This reaction is typically achieved using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr₃).

Fluoro Group (-F): The C-F bond is the strongest carbon-halogen bond and is generally unreactive towards simple nucleophilic substitution. Its replacement typically requires harsh conditions as seen in some SNAr reactions or specialized reagents.

Iodo Group (-I): The C-I bond is the weakest carbon-halogen bond, making the iodine atom a good leaving group. This position is the most likely site for reactions involving nucleophilic attack, particularly in the context of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Derived from or Related to this compound (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of an aryl halide in these reactions is highly dependent on the identity of the halogen. The general order of reactivity is I > Br > OTf > Cl >> F. libretexts.org

Given this reactivity trend, this compound is an excellent substrate for selective cross-coupling reactions at the C-I bond. The C-F bond would remain intact under typical palladium-catalyzed conditions.

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is expected that this compound would selectively react at the C-I bond to form a biaryl product, leaving the C-F bond untouched. rsc.org

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The reaction with this compound would proceed selectively at the C-I position to yield an arylethynyl derivative. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org As with the other coupling reactions, the C-I bond of this compound would be the exclusive site of reaction.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Expected Site of Reaction |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C-I |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (+ CuI) | Et₃N, Piperidine | C-I |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | C-I |

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways provides insight into the reactivity and potential for side reactions.

Rate = k[Aryl compound][Electrophile]

Nucleophilic Aromatic Substitution (SNAr): This is also a two-step mechanism where the formation of the Meisenheimer complex is the rate-determining step. The reaction exhibits second-order kinetics:

Rate = k[Aryl halide][Nucleophile]

Palladium-Catalyzed Cross-Coupling: The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For aryl halides, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The rate of this step is highly dependent on the C-X bond strength (C-I << C-Br < C-Cl << C-F). The vast difference in the rate of oxidative addition for the C-I bond versus the C-F bond is the kinetic basis for the high selectivity observed in the cross-coupling reactions of this compound. The reaction rate is dependent on the concentrations of the aryl halide and the palladium catalyst, though the precise rate law can be complex and dependent on the specific reaction conditions and ligand used.

Isotopic Labeling Investigations to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful and definitive technique for elucidating the intricate details of reaction mechanisms that may otherwise remain ambiguous. wikipedia.orgresearchgate.net By replacing a specific atom within a reactant molecule with one of its heavier or radioactive isotopes, chemists can trace the path of that atom throughout a chemical transformation. This approach provides invaluable insights into bond-forming and bond-breaking steps, the occurrence of molecular rearrangements, and the identity of transient intermediates. numberanalytics.comnih.gov In the context of this compound, isotopic labeling studies, though not extensively reported in the public domain, represent a critical methodology for understanding its reactivity, particularly in reactions involving its substituents.

A hypothetical, yet plausible, investigation into the mechanism of a Suzuki-Miyaura cross-coupling reaction at the C-3 position of this compound serves as an illustrative example. The overarching question in such a reaction is to confirm that the coupling occurs directly at the carbon bearing the iodine atom and does not proceed through an alternative pathway, such as an aryne intermediate, which could be possible given the presence of a fluorine atom ortho to the iodine.

To investigate this, a deuterium-labeling experiment could be designed. The synthesis of a deuterated analog of this compound, specifically 2-Fluoro-3-iodo-6-methoxy-d1-phenol (where the phenolic proton is replaced by deuterium), would be the first step. This labeled compound would then be subjected to the Suzuki-Miyaura coupling conditions with an arylboronic acid.

The primary analytical technique to analyze the outcome would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By comparing the ¹H NMR and ²H NMR spectra of the starting material and the product, the position of the deuterium (B1214612) label can be tracked.

Hypothetical Research Findings:

In our proposed study, 2-Fluoro-3-iodo-6-methoxy-d1-phenol is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. The expected product is 2'-Fluoro-6'-methoxy-[1,1'-biphenyl]-3'-ol.

The key to the investigation is the fate of the deuterium label. If the reaction proceeds via a direct C-C bond formation at the site of the iodine atom, the deuterium on the phenolic oxygen should remain in its original position in the final product. However, if the reaction were to proceed through a more complex mechanism, such as one involving the formation of an aryne intermediate, scrambling or loss of the deuterium label might be observed.

Table 1: Hypothetical Isotopic Labeling Data for the Suzuki-Miyaura Coupling of Deuterated this compound

| Entry | Reactant | Coupling Partner | Product | Deuterium Position (from NMR) | Mechanistic Implication |

| 1 | This compound | Phenylboronic Acid | 2'-Fluoro-6'-methoxy-[1,1'-biphenyl]-3'-ol | N/A (Unlabeled) | Baseline reaction |

| 2 | 2-Fluoro-3-iodo-6-methoxy-d1-phenol | Phenylboronic Acid | 2'-Fluoro-6'-methoxy-d1-[1,1'-biphenyl]-3'-ol | Phenolic Oxygen | Direct C-C coupling at the C-I bond |

The data presented in Table 1 would strongly support a direct Suzuki-Miyaura coupling mechanism. The retention of the deuterium label on the phenolic oxygen in the biphenyl (B1667301) product indicates that the hydroxyl group is not directly involved in the carbon-carbon bond-forming step and that the reaction proceeds with high regioselectivity at the carbon-iodine bond. This type of isotopic labeling study provides clear, unambiguous evidence that is often difficult to obtain through other means, solidifying the understanding of the reactivity of this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2 Fluoro 3 Iodo 6 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound with the complexity of 2-Fluoro-3-iodo-6-methoxyphenol, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Elucidation

A complete NMR analysis would begin with the acquisition of one-dimensional spectra for the active nuclei present in the molecule: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, integration values, and coupling patterns (multiplicity) of the aromatic protons would provide crucial information about their relative positions on the benzene (B151609) ring and the influence of the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy and hydroxyl groups. The methoxy protons would likely appear as a singlet, and the phenolic proton might be a broad singlet, the position of which could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be significantly influenced by the attached substituents. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. The carbons bonded to iodine, oxygen of the methoxy group, and oxygen of the hydroxyl group would also have distinct chemical shifts.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom in this compound. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, aiding in the definitive assignment of the proton signals.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, revealing which protons are spin-spin coupled. This would be vital in confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals, allowing for the direct assignment of the carbon atoms that bear protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This can provide information about the through-space proximity of different groups, which can be useful in confirming the substitution pattern and understanding the preferred conformation of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₇H₆FIO₂) by comparing the experimental mass to the calculated masses of possible elemental compositions.

Fragmentation Pathway Analysis via MS/MS Studies

Tandem mass spectrometry (MS/MS) studies would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information. The fragmentation pattern would be characteristic of the molecule and would likely involve the loss of the methoxy group, the iodine atom, and other characteristic cleavages of the aromatic ring, helping to confirm the identity and structure of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band), C-H stretches of the aromatic ring and the methoxy group, C=C stretching vibrations of the aromatic ring, and C-O stretching vibrations for the methoxy and phenolic groups. The C-F and C-I stretching vibrations would also be present, though they might be in the fingerprint region and could be more difficult to assign definitively without computational support.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly sensitive to non-polar bonds and can be useful for observing the C-I bond vibration. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic compounds like this compound, the primary electronic transitions involve the promotion of electrons from π bonding orbitals and non-bonding (n) orbitals to π* anti-bonding orbitals. shu.ac.uklibretexts.org

The phenol (B47542) ring system with its substituents—fluoro, iodo, and methoxy groups—constitutes the chromophore. The hydroxyl (-OH) and methoxy (-OCH₃) groups are auxochromes, which contain non-bonding electrons and can significantly influence the absorption characteristics of the aromatic ring. These groups, along with the halogen substituents, modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).

The expected electronic transitions for this compound are the π → π* and n → π* transitions. shu.ac.ukyoutube.com The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons in the conjugated π system of the benzene ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons from the oxygen atoms of the hydroxyl and methoxy groups, and potentially the halogen atoms, to the anti-bonding π* orbitals of the ring.

The position of the absorption maxima is influenced by the electronic effects of the substituents. The methoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to unsubstituted phenol. nih.gov Conversely, the electron-withdrawing nature of the fluorine and iodine atoms would likely induce a hypsochromic shift (a shift to shorter wavelengths). The net effect on the λ_max will be a composite of these competing influences.

To approximate the expected UV-Vis absorption maxima for this compound, we can consider the spectra of related compounds. For instance, guaiacol (B22219) (2-methoxyphenol) exhibits absorption maxima at approximately 194 nm and 215 nm. sielc.comaip.org The introduction of halogen substituents will further modulate these values. For example, studies on substituted phenols show that the position and intensity of absorption bands are sensitive to the nature and position of the substituents. nih.govresearchgate.net

Table 1: Predicted UV-Vis Spectral Data for this compound based on Analogous Compounds

| Transition Type | Predicted λ_max (nm) | Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Notes |

| π → π | ~220-280 | High (1,000-10,000) | Influenced by the combined electronic effects of F, I, and OCH₃ groups on the aromatic ring. |

| n → π | ~280-320 | Low (10-100) | Arises from non-bonding electrons on oxygen and halogen atoms. May be masked by the more intense π → π* band. |

This table is predictive and based on data from structurally similar compounds.

The solvent environment can also play a crucial role in the observed spectrum. Polar solvents can lead to shifts in the absorption bands, particularly the n → π* transitions, due to interactions with the non-bonding electrons. shu.ac.uk

X-ray Diffraction Analysis for Solid-State Structure Determination and Intermolecular Interactions

For this compound, single-crystal XRD would provide invaluable insights into its solid-state architecture. Although a crystal structure for this specific compound is not publicly available, we can infer its likely structural features by examining related molecules.

The crystal structure would be expected to be stabilized by a network of intermolecular interactions. A key interaction would be hydrogen bonding involving the phenolic hydroxyl group. This hydroxyl group can act as a hydrogen bond donor, forming O-H···O or O-H···F bonds with neighboring molecules. researchgate.netimedpub.com The oxygen atom of the methoxy group and the fluorine atom are potential hydrogen bond acceptors.

In addition to classical hydrogen bonds, the presence of an iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. nih.govmdpi.com In the case of this compound, the iodine atom could form I···O or I···N (if co-crystallized with a nitrogen-containing species) halogen bonds, which can be a significant structure-directing force. nih.gov

The crystal packing will also be influenced by weaker interactions such as C-H···π interactions, where a C-H bond points towards the electron-rich π system of a neighboring aromatic ring, and van der Waals forces. imedpub.com The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Table 2: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted phenols. researchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequently observed for organic molecules. mdpi.com |

| Key Intermolecular Interactions | O-H···O Hydrogen Bonding | Presence of a phenolic hydroxyl group. |

| C-I···O/F Halogen Bonding | Presence of an iodine atom. nih.gov | |

| C-H···π Interactions | Presence of an aromatic system. imedpub.com | |

| π-π Stacking | Possible interaction between aromatic rings. |

This table is predictive and based on crystallographic data of analogous halogenated phenols and methoxyphenols.

The precise arrangement of the substituents on the phenol ring will impose steric constraints that influence the planarity of the molecule and the efficiency of crystal packing. The combination of a relatively small fluorine atom, a bulky iodine atom, and a methoxy group will likely result in a complex and interesting three-dimensional supramolecular architecture.

Computational and Theoretical Chemistry Studies of 2 Fluoro 3 Iodo 6 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These calculations can elucidate properties like electron distribution and orbital energies, which are crucial for predicting reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This is often associated with higher chemical reactivity and polarizability. nih.gov

A large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Hypothetical Phenolic Compound

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |

Note: This table is illustrative and not based on actual data for 2-fluoro-3-iodo-6-methoxyphenol.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons. nih.gov

Blue regions represent positive electrostatic potential and are favorable for nucleophilic attack. These are electron-poor regions. nih.gov

Green regions correspond to neutral potential.

In studies of compounds like 2-fluoro-6-methoxybenzonitrile, MEP analysis helps to identify the sites of chemical reactivity by visualizing the charge distribution. researchgate.net For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface showed negative potential around electronegative atoms and positive potential around hydrogen atoms. nih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules and their reactivity. karazin.ua By optimizing the molecular geometry, DFT calculations can determine the most stable arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. scispace.com

For example, DFT calculations using the B3LYP functional and a 6-311+G(d,p) basis set have been employed to optimize the molecular geometry of 2,6-dichloro-4-fluoro phenol (B47542). semanticscholar.orgresearchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available. researchgate.net DFT is also used to calculate various reactivity descriptors, such as hardness, softness, and electrophilicity, which provide further insights into the molecule's chemical behavior. mdpi.com

Conformational Analysis and Intramolecular Interactions

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. This is particularly important for flexible molecules like phenols, which may have different orientations of the hydroxyl and methoxy (B1213986) groups.

Intramolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in determining the preferred conformation. For instance, an intramolecular hydrogen bond could form between the hydroxyl group and the adjacent methoxy group in this compound. Computational methods can model these interactions and predict their influence on the molecule's structure and stability. scispace.com

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products.

For a molecule like this compound, computational modeling could be used to study various reactions, such as electrophilic aromatic substitution or nucleophilic substitution. The analysis of the transition state provides crucial information about the reaction's activation energy and rate. While no specific reaction mechanism studies were found for the target compound, this methodology is a standard approach in computational organic chemistry.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (FTIR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netdergipark.org.tr These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and the optimized geometry.

For example, in a study of 2-fluoro-6-methoxybenzonitrile, DFT calculations were used to simulate the vibrational spectra, and the results were compared with experimental FT-IR and FT-Raman spectra. researchgate.net A good agreement between the calculated and experimental data confirms that the computational model provides a reliable description of the molecule's structure. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions observed in UV-Vis spectroscopy. scispace.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Phenolic Compound

| Spectroscopic Technique | Predicted Parameter | Value |

| FTIR | OH stretch | 3550 cm⁻¹ |

| FTIR | C-O stretch | 1250 cm⁻¹ |

| ¹³C NMR | C-OH | 155 ppm |

| ¹³C NMR | C-OCH₃ | 148 ppm |

Note: This table is illustrative and not based on actual data for this compound.

Role of 2 Fluoro 3 Iodo 6 Methoxyphenol As a Synthetic Building Block

Precursor in the Synthesis of Complex Aromatic Systems and Heterocycles

The strategic placement of reactive sites on the 2-Fluoro-3-iodo-6-methoxyphenol ring makes it a valuable precursor for the synthesis of intricate aromatic and heterocyclic systems. The presence of an iodine atom, which is a versatile functional group in cross-coupling reactions, allows for the introduction of a wide range of substituents at the 3-position. This capability is fundamental in building more elaborate molecular scaffolds.

While specific literature on the direct use of this compound is limited, the reactivity of analogous iodo- and fluoro-substituted phenols is well-documented. For instance, the iodine atom can readily participate in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy (B1213986) groups, in turn, electronically modulate the reactivity of the aromatic ring, influencing the efficiency and regioselectivity of these transformations. The synthesis of various 2,3-disubstituted quinolines has been achieved through the functionalization of related halo-substituted precursors, highlighting the potential for this compound to serve as a starting material for analogous heterocyclic frameworks. researchgate.net

Derivatization for Novel Chemical Entities and Advanced Materials

The derivatization of this compound opens avenues for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science. The phenolic hydroxyl group can be readily alkylated, acylated, or converted into a triflate, providing a secondary site for modification. The interplay between the different functional groups allows for a stepwise and controlled derivatization process.

For example, the synthesis of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates from various substituted benzaldehydes has been reported, and these compounds have been used to create copolymers with styrene. chemrxiv.org This suggests that derivatives of this compound could be incorporated into polymeric structures, potentially leading to advanced materials with tailored optical or electronic properties. The presence of fluorine, a common feature in many active pharmaceutical ingredients, further enhances the potential of its derivatives in drug discovery programs.

Strategies for Selective Functionalization of this compound for Diversified Chemical Libraries

The orthogonal reactivity of the functional groups in this compound is key to its use in generating diversified chemical libraries. The distinct chemical nature of the C-I, C-F, and O-H bonds allows for selective transformations under different reaction conditions.

The iodine atom is the most reactive site for cross-coupling reactions. The phenolic hydroxyl group can be selectively protected and deprotected, allowing for reactions at other positions without its interference. The fluorine atom is generally less reactive but can be activated under specific conditions or can be used to modulate the properties of the final molecule. This selective functionalization allows for a combinatorial approach to synthesis, where a wide array of substituents can be introduced at different positions on the aromatic ring, leading to a library of structurally diverse compounds.

Table 1: Potential Selective Functionalization Reactions of this compound

| Position | Functional Group | Potential Reaction Type | Reagents and Conditions (Illustrative) |

| 1 | Phenolic Hydroxyl (-OH) | Etherification | Alkyl halide, Base (e.g., K₂CO₃) |

| 1 | Phenolic Hydroxyl (-OH) | Esterification | Acyl chloride, Base (e.g., Pyridine) |

| 3 | Iodo (-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base |

| 3 | Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base |

| 3 | Iodo (-I) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base |

Potential as an Industrial Synthesis Intermediate for Specialty Chemicals

The structural features of this compound suggest its potential as an intermediate in the industrial synthesis of specialty chemicals. Halogenated and methoxylated phenols are common precursors in the manufacturing of agrochemicals, pharmaceuticals, and electronic materials. The ability to selectively functionalize this compound makes it an attractive starting point for multi-step industrial syntheses. While specific industrial applications for this compound are not yet widely reported, the growing importance of fluorinated and multi-substituted aromatic compounds in various high-tech industries suggests a promising future for such versatile building blocks.

Analytical Methodologies for Detection and Quantification of 2 Fluoro 3 Iodo 6 Methoxyphenol

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC, LC-MS, UPLC)

Chromatographic techniques are fundamental for the separation of 2-Fluoro-3-iodo-6-methoxyphenol from impurities and for its quantification. The choice of technique often depends on the volatility and polarity of the compound, as well as the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polar, semi-volatile compounds like phenols. For fluorinated phenols, reversed-phase HPLC is commonly used, often with a C18 column. chemrxiv.org The separation is typically achieved using a mobile phase consisting of a mixture of an aqueous buffer (such as acetic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. orgsyn.org Detection can be performed using a UV-Vis detector, as the benzene (B151609) ring in the phenol (B47542) structure is a chromophore. chemrxiv.org For enhanced selectivity with fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can be employed. orgsyn.org

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, derivatization is often employed to improve chromatographic peak shape and increase volatility. chemicalbook.com A common derivatization technique is silylation, for instance, with Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov An improved GC-MS method for methoxyphenols has been reported, demonstrating good recovery and precision. nih.gov For halogenated phenols, in situ acetylation followed by GC-MS analysis has been shown to be a superior method for determination at low concentrations. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for providing structural information about the analytes. For phenolic compounds, LC-MS/MS (tandem mass spectrometry) can be used for quantification without the need for derivatization, simplifying the sample preparation process. Automated on-line solid-phase extraction (SPE) coupled with HPLC-MS/MS has been developed for the determination of various environmental phenols in urine, demonstrating high sensitivity and the ability to separate isomers.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), has been successfully used for the qualitative and quantitative analysis of a wide range of phenolic compounds in various matrices. The increased peak efficiency of UPLC is particularly beneficial for the analysis of low-level analytes in complex environmental or biological samples. orgsyn.org

Below is a representative data table illustrating typical parameters for the chromatographic analysis of a substituted phenol like this compound.

| Parameter | HPLC | GC-MS (after derivatization) | LC-MS/MS | UPLC-Q-TOF-MS/MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary (e.g., 30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 100 mm x 4.6 mm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium | Methanol/Water | Acetonitrile/Water with Acetic Acid |

| Flow Rate/Temperature Program | 1.0 mL/min | 80-320 °C at 6 °C/min | 0.5 mL/min | 0.3 mL/min |

| Detector | UV-Vis (e.g., 270 nm) | Mass Spectrometer (EI) | Triple Quadrupole Mass Spectrometer (ESI) | Quadrupole Time-of-Flight MS (ESI) |

| Injection Volume | 10 µL | 1 µL (splitless) | 5 µL | 2 µL |

| Retention Time (Illustrative) | 8.5 min | 15.2 min | 6.3 min | 4.1 min |

Spectrophotometric Methods for Quantitative Analysis in Research and Development

Spectrophotometric methods offer a simple and cost-effective approach for the quantitative analysis of phenolic compounds. These methods are often based on color-forming reactions.

A widely used method for the determination of total phenolic content is the Folin-Ciocalteu assay. This method involves the oxidation of the phenolic hydroxyl group by a mixture of phosphomolybdate and phosphotungstate in an alkaline medium, resulting in the formation of a blue-colored complex that can be measured spectrophotometrically.

For the specific determination of iodine-containing compounds, spectrophotometric methods based on the catalytic or bleaching effect of iodine species can be employed. One such method involves the oxidation of iodide to an interhalogen species which then bleaches a dye like methyl red, with the decrease in absorbance being proportional to the initial iodide concentration. Another approach relies on the formation of the well-known blue starch-iodine complex after the oxidation of iodide to iodine, with the absorbance measured at around 615 nm. While these methods are generally used for inorganic iodine species, they could potentially be adapted for the determination of organically bound iodine in this compound after appropriate sample treatment to release the iodide.

The following table provides an illustrative example of a spectrophotometric method for the determination of total phenols, which could be applied in the context of this compound analysis.

| Parameter | Folin-Ciocalteu Method |

| Reagent | Folin-Ciocalteu reagent, Sodium Carbonate |

| Principle | Oxidation of phenols to phenolates, forming a blue complex |

| Wavelength of Maximum Absorbance (λmax) | ~765 nm |

| Standard for Calibration | Gallic Acid |

| Linear Range (Illustrative) | 10-100 µg/mL |

| Molar Absorptivity (Illustrative) | Dependent on the specific phenolic compound |

Electrochemical Detection Methods for Monitoring Chemical Processes

Electrochemical methods provide a highly sensitive and selective means for the detection of phenolic compounds. These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of an electrode.

Voltammetric techniques , such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. The potential at which the oxidation occurs is characteristic of the specific phenolic compound, while the current generated is proportional to its concentration. To enhance the sensitivity and selectivity of the detection, chemically modified electrodes are often employed. Materials such as carbon nanotubes, graphene, and metal nanoparticles can be used to modify the electrode surface, leading to improved electron transfer kinetics and lower detection limits. For instance, a sensor based on reduced graphene oxide and molecularly imprinted poly(phenol) has been developed for the determination of d-xylose, demonstrating the versatility of such platforms.

The development of multienzyme electrochemical array sensors allows for the simultaneous determination of different phenols and other analytes. These sensors can be integrated into flow injection analysis systems for automated and continuous monitoring of chemical processes.

An illustrative table for the electrochemical detection of a phenolic compound is presented below.

| Parameter | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode modified with TiO2/CNTs nanocomposite |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range (Illustrative) | +0.2 V to +0.8 V |

| Peak Potential (Illustrative) | +0.55 V |

| Limit of Detection (Illustrative) | 10⁻⁷ M |

Development of Quality Control and Purity Assessment Methodologies for this compound

The development of robust quality control (QC) and purity assessment methodologies for this compound is essential to ensure its identity, strength, and quality. This involves a combination of the analytical techniques described above, as well as adherence to established guidelines.

The QC process for a chemical compound typically includes:

Identity Confirmation: This is unequivocally established using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), which provides detailed structural information. Mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy can confirm the presence of key functional groups.

Purity Assessment: Chromatographic methods, particularly HPLC and GC, are the cornerstones of purity analysis. They are used to separate and quantify the main compound from any impurities, including starting materials, by-products, and degradation products. The purity is often expressed as a percentage of the main peak area relative to the total peak area.

Quantification (Assay): A validated HPLC or GC method with a certified reference standard is used to determine the exact concentration or amount of the active substance in a sample.

Residual Solvents Analysis: GC with a headspace sampler is typically used to detect and quantify any residual solvents from the synthesis and purification process.

Inorganic Impurities: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the levels of trace metal impurities.

For fluorinated compounds, specific attention is given to the analysis of fluorine content and the potential presence of related fluorinated impurities. The principles of quality control for fluorine-18 (B77423) labeled radiopharmaceuticals, which include tests for radiochemical and chemical purity, can be adapted for non-radioactive fluorinated compounds.

A representative table summarizing key quality control tests for this compound is provided below.

| Test | Methodology | Acceptance Criteria (Illustrative) |

| Appearance | Visual Inspection | White to off-white solid |

| Identity by IR | Infrared Spectroscopy | The spectrum corresponds to that of a reference standard |

| Identity by NMR | ¹H, ¹³C, ¹⁹F NMR Spectroscopy | The chemical shifts and coupling constants are consistent with the structure |

| Purity by HPLC | HPLC-UV | ≥ 98.0% |

| Individual Impurity by HPLC | HPLC-UV | ≤ 0.5% |

| Total Impurities by HPLC | HPLC-UV | ≤ 2.0% |

| Residual Solvents | GC-Headspace | Conforms to ICH Q3C limits |

| Heavy Metals | ICP-MS | ≤ 20 ppm |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3-iodo-6-methoxyphenol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example:

- Iodination : Introduce iodine via electrophilic substitution on a fluorinated precursor (e.g., 2-fluoro-6-methoxyphenol) using iodine monochloride (ICl) in acetic acid at 0–5°C .

- Protection of Methoxy Group : Use methyl chloroformate or dimethyl sulfate to protect hydroxyl groups during iodination to avoid side reactions .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres minimizes decomposition .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Typical yields range from 60–75% after column purification .

Q. How can researchers effectively purify this compound, and what solvents are ideal for recrystallization?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate iodinated byproducts. The compound elutes at Rf ≈ 0.4 .

- Recrystallization : Ethanol-water (3:1) or methanol-diethyl ether mixtures yield high-purity crystals (≥98%). Slow cooling (1°C/min) prevents inclusion of impurities .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR (CDCl) shows distinct signals: δ 3.85 (s, OCH), δ 6.5–7.2 (aromatic H). NMR at δ -110 to -115 ppm confirms fluorine position .

- Mass Spectrometry : ESI-MS (negative mode) gives [M-H] at m/z 282.95. High-resolution MS (HRMS) validates molecular formula (CHFIO) .

- HPLC : Reverse-phase C18 column (acetonitrile:water 60:40) with UV detection at 254 nm ensures purity >98% .

Advanced Research Questions

Q. How do steric and electronic effects of the iodo and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky iodine at C3 limits accessibility for Suzuki-Miyaura coupling. Use Pd(dppf)Cl with microwave heating (120°C, 30 min) to enhance reactivity .

- Electronic Effects : The electron-withdrawing fluorine at C2 deactivates the ring, requiring stronger bases (e.g., CsCO) for nucleophilic substitutions. DFT calculations (B3LYP/6-31G*) predict charge distribution at reactive sites .

Q. How can researchers resolve contradictions in reported stability data for halogenated phenols under varying storage conditions?

- Methodological Answer :

- Light Sensitivity : Iodine substituents degrade under UV light. Store in amber vials at -20°C with desiccants (silica gel). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .

- pH-Dependent Stability : In aqueous solutions (pH >7), hydrolysis of the methoxy group occurs. Buffered solutions (pH 5–6) in acetonitrile:water (1:1) enhance stability .

Q. What strategies are recommended to address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Deuterated Solvent Calibration : Use DMSO-d with internal TMS reference. Compare shifts with structurally similar compounds (e.g., 2-chloro-6-fluoro-3-methylphenol, δ 158–162 ppm for aromatic carbons) .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., deiodinated species). Adjust reaction stoichiometry (1.2 eq ICl) to minimize side products .

Q. What are the potential applications of this compound in radiopharmaceuticals or imaging agents?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.